3-(3,5-Difluorofenil)-3-oxopropanonítrilo

Descripción general

Descripción

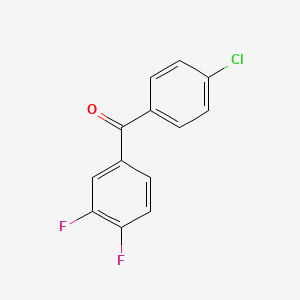

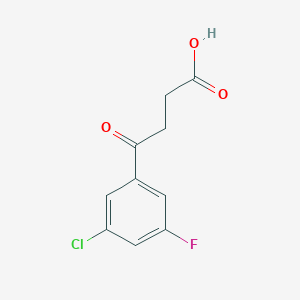

3-(3,5-Difluorophenyl)-3-oxopropanenitrile is an organic compound. It is a derivative of propionic acid, where the hydrogen of the third carbon is replaced by a nitrile group (-CN), and the hydrogen atoms of the phenyl group attached to the second carbon are partially replaced by fluorine atoms .

Synthesis Analysis

The synthesis of 3-(3,5-Difluorophenyl)-3-oxopropanenitrile could potentially involve the reaction of 3,5-difluorophenol with a suitable nitrile compound in the presence of a base and a catalyst . The reaction could be carried out under reflux for several hours, followed by cooling the reaction mixture and extracting the product using a suitable solvent. The product could then be purified using column chromatography or recrystallization.Molecular Structure Analysis

The molecular structure of 3-(3,5-Difluorophenyl)-3-oxopropanenitrile could be analyzed using various spectroscopic techniques such as 1H nuclear magnetic resonance (NMR), 13C NMR, and Fourier-transform infrared spectroscopy (FT-IR) .Chemical Reactions Analysis

The chemical reactions involving 3-(3,5-Difluorophenyl)-3-oxopropanenitrile could be influenced by various factors such as the degree of aza-substitution in rings, pH of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product .Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(3,5-Difluorophenyl)-3-oxopropanenitrile could be determined using various analytical techniques. For instance, its melting point could be determined using differential scanning calorimetry .Aplicaciones Científicas De Investigación

Ciencia de materiales

3-(3,5-Difluorofenil)-3-oxopropanonítrilo: es valioso en la ciencia de los materiales para sintetizar materiales avanzados. Sus derivados se pueden utilizar para crear polímeros con mejor estabilidad térmica y resistencia química, los cuales son cruciales para los materiales de alto rendimiento utilizados en diversas industrias .

Ciencia ambiental

En la ciencia ambiental, el compuesto está siendo investigado por su papel en la creación de refrigerantes y propelentes ecológicos. La introducción de átomos de flúor puede conducir a compuestos con menor potencial de calentamiento global y potencial de agotamiento del ozono .

Química analítica

Este compuesto es significativo en la química analítica, donde sirve como reactivo para diversos análisis químicos. Sus derivados se pueden utilizar como patrones o compuestos de referencia en cromatografía y espectrometría de masas para identificar y cuantificar otras sustancias .

Bioquímica

En bioquímica, This compound y sus derivados se utilizan para estudiar la inhibición enzimática y las interacciones receptor-ligando. Son particularmente útiles para comprender el papel de los compuestos fluorados en los sistemas biológicos y sus posibles aplicaciones terapéuticas .

Safety and Hazards

3-(3,5-Difluorophenyl)-3-oxopropanenitrile could be hazardous if swallowed or in contact with skin. It may cause skin irritation, serious eye damage, and respiratory irritation . Therefore, it is recommended to handle this compound with appropriate personal protective equipment and to use it only in a well-ventilated area .

Mecanismo De Acción

Mode of Action

The compound’s interaction with its targets and the resulting changes are subjects of ongoing research .

Biochemical Pathways

It is known that derivatives of indole, a similar compound, have diverse biological activities and can affect multiple pathways .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .

Result of Action

More research is needed to understand the specific effects of this compound .

Action Environment

Factors such as temperature, pH, and the presence of other compounds could potentially influence its action .

Análisis Bioquímico

Biochemical Properties

3-(3,5-Difluorophenyl)-3-oxopropanenitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions is primarily based on the compound’s ability to form stable complexes with the active sites of enzymes, leading to inhibition or modulation of enzyme activity .

Cellular Effects

The effects of 3-(3,5-Difluorophenyl)-3-oxopropanenitrile on different cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and metabolic flux .

Molecular Mechanism

At the molecular level, 3-(3,5-Difluorophenyl)-3-oxopropanenitrile exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions result in a cascade of biochemical events that ultimately affect cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(3,5-Difluorophenyl)-3-oxopropanenitrile change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential changes in cellular function, including altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 3-(3,5-Difluorophenyl)-3-oxopropanenitrile vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing toxicity .

Metabolic Pathways

3-(3,5-Difluorophenyl)-3-oxopropanenitrile is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting metabolic flux and metabolite levels. The compound’s ability to inhibit specific enzymes can lead to the accumulation or depletion of certain metabolites, thereby influencing overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of 3-(3,5-Difluorophenyl)-3-oxopropanenitrile within cells and tissues are mediated by various transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific transporters .

Subcellular Localization

The subcellular localization of 3-(3,5-Difluorophenyl)-3-oxopropanenitrile is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes .

Propiedades

IUPAC Name |

3-(3,5-difluorophenyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2NO/c10-7-3-6(4-8(11)5-7)9(13)1-2-12/h3-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNNWBLSXFFMWQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374241 | |

| Record name | 3-(3,5-difluorophenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842140-51-6 | |

| Record name | 3-(3,5-difluorophenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3,5-difluorophenyl)-3-oxopropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B1302631.png)

![3'-Chloro-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B1302632.png)